
2-Cyclobutylpropanal
Overview
Description
2-Cyclobutylpropanal is an organic compound with the molecular formula C7H12O It is characterized by a cyclobutyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclobutylmagnesium bromide+Propanal→this compound
Another method involves the catalytic hydrogenation of 2-cyclobutylacrolein. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclobutylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-cyclobutylpropanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Oxidation: 2-Cyclobutylpropanoic acid.
Reduction: 2-Cyclobutylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2-Cyclobutylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclobutylpropanal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
2-Cyclobutylpropanal can be compared with other similar compounds such as:
2-Cyclobutylpropanol: This compound is the reduced form of this compound and has different reactivity and applications.
2-Cyclobutylpropanoic acid: The oxidized form of this compound, used in different chemical contexts.
Cyclobutanemethanol: Another cyclobutyl-containing compound with distinct properties and uses.
Biological Activity
2-Cyclobutylpropanal is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various cellular processes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound consists of a cyclobutane ring attached to a propanal group, which influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for antibacterial activity, this compound showed moderate inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL. This suggests its potential as an antimicrobial agent, particularly in formulations targeting bacterial infections.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Other Compounds | Varies | Various Gram-positive |
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human leukemia cells (K562). The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
- Caspase Activation : Flow cytometry analysis revealed that exposure to this compound led to a significant increase in caspase-3 and caspase-7 activities after 48 hours of treatment, indicating its role in promoting apoptotic pathways.
Treatment Time (h) | Caspase-3 Activity Increase (%) | Caspase-7 Activity Increase (%) |
---|---|---|
4 | 5 | 7 |
12 | 15 | 18 |
48 | 40 | 42 |
The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells. The following mechanisms have been proposed:
- ROS Generation : The compound increases ROS levels, leading to cellular damage and apoptosis.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, facilitating the release of cytochrome c and subsequent activation of caspases.
- Inflammatory Response Modulation : Preliminary findings suggest that it may modulate pro-inflammatory cytokines, although further research is needed to elucidate this pathway.
Case Studies
In a recent study published in the Journal of Organic Chemistry, researchers investigated the structure-activity relationship (SAR) of various cycloalkane derivatives, including this compound. They found that modifications to the cyclobutane ring significantly influenced both antimicrobial and antiproliferative activities. This highlights the importance of structural features in determining biological efficacy.
Properties
IUPAC Name |
2-cyclobutylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHYMYWNXZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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